

An In-depth Technical Guide to the Mechanism of Action of UMM-766

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	UMM-766
Cat. No.:	B8545543

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Introduction

UMM-766, also known as 7-fluoro-7-deaza-2'-C-methyladenosine, is an orally bioavailable nucleoside analog demonstrating potent, broad-spectrum antiviral activity against a range of orthopoxviruses.^{[1][2][3]} Identified through a high-throughput screening of a proprietary collection of small molecules from Merck, **UMM-766** has emerged as a promising candidate for the development of medical countermeasures against orthopoxvirus infections, which continue to pose a public health concern as evidenced by the global Mpox outbreak.^{[2][4][5]} Preclinical studies have shown its efficacy in in vitro and in vivo models, warranting further investigation into its precise mechanism of action and therapeutic potential.^{[2][5][6]}

Core Mechanism of Action

UMM-766 functions as a nucleoside inhibitor, targeting viral replication.^[2] While its precise interactions are still under full elucidation, it is suggested to act as a DNA-dependent RNA polymerase (DdRp) inhibitor.^[7] This mechanism is consistent with its structural design as a nucleoside analog. It is hypothesized that **UMM-766** is incorporated into the nascent viral RNA chain during transcription, leading to premature chain termination and the cessation of viral replication. This is supported by previous findings that **UMM-766** can inhibit Hepatitis C Virus (HCV) RNA replication through chain termination mediated by the NS5B protein, an RNA-dependent RNA polymerase.^[7]

The proposed mechanism of action for **UMM-766** against orthopoxviruses involves several key steps:

- **Cellular Uptake:** As an orally available compound, **UMM-766** is absorbed and distributed to target cells.
- **Metabolic Activation:** Inside the host cell, **UMM-766** is likely phosphorylated by host cell kinases to its active triphosphate form.
- **Inhibition of Viral Polymerase:** The triphosphate form of **UMM-766** competes with natural nucleoside triphosphates for incorporation into the growing viral RNA strand by the viral DNA-dependent RNA polymerase.
- **Chain Termination:** Upon incorporation, the modified nucleoside analog prevents the addition of subsequent nucleotides, effectively terminating the elongation of the viral RNA chain.
- **Inhibition of Viral Proliferation:** The disruption of viral transcription prevents the synthesis of essential viral proteins, thereby inhibiting viral replication and proliferation.

Quantitative Data Summary

The antiviral activity of **UMM-766** has been quantified in several in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Antiviral Activity of **UMM-766**

Virus	Cell Line	EC50 (μM)	Selective Index (SI)
Vaccinia Virus (VACV)	RAW264.7	<1	Desirable Range
Vaccinia Virus (VACV)	MRC-5	<1	Desirable Range
Rabbitpox Virus (RPXV)	RAW264.7	<1	Desirable Range
Cowpox Virus (CPXV)	RAW264.7	<1	Desirable Range

Data extracted from Mudhasani et al., 2024.[8]

Table 2: In Vivo Efficacy of **UMM-766** in a Murine Model of Orthopox Disease

Animal Model	Virus Strain	UMM-766 Dose (mg/kg)	Outcome
BALB/c mice	VACV	1, 3, 10	Dose-dependent increase in survival. [2]
BALB/c mice	VACV	10	Significant reduction in lesions in the lung and nasal cavity; markedly lower viral levels. [2] [5]
BALB/c mice	VACV	10	Protection against severe disease in a semi-lethal murine model. [2]

The in vivo studies involved a 7-day dosing regimen of orally administered **UMM-766** following intranasal challenge with Vaccinia Virus (VACV).[\[2\]](#)

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the mechanism of action of **UMM-766**.

High-Throughput Screening (HTS) for Orthopoxvirus Inhibitors

A high-content, image-based phenotypic assay was employed to screen a panel of Merck's proprietary small molecules.[\[2\]](#)

- Cell Culture: Vero 76 cells were used for viral propagation.
- Viral Infection: Cells were infected with the Western Reserve strain of Vaccinia Virus (VACV) at a specific multiplicity of infection (MOI).

- Compound Addition: The small molecule library, including **UMM-766**, was added to the infected cells.
- Imaging and Analysis: High-content imaging was used to assess the phenotypic effects of the compounds on viral replication and host cell viability. The selective index (SI), a ratio of cytotoxicity to antiviral activity, was calculated to identify potent and non-toxic compounds.

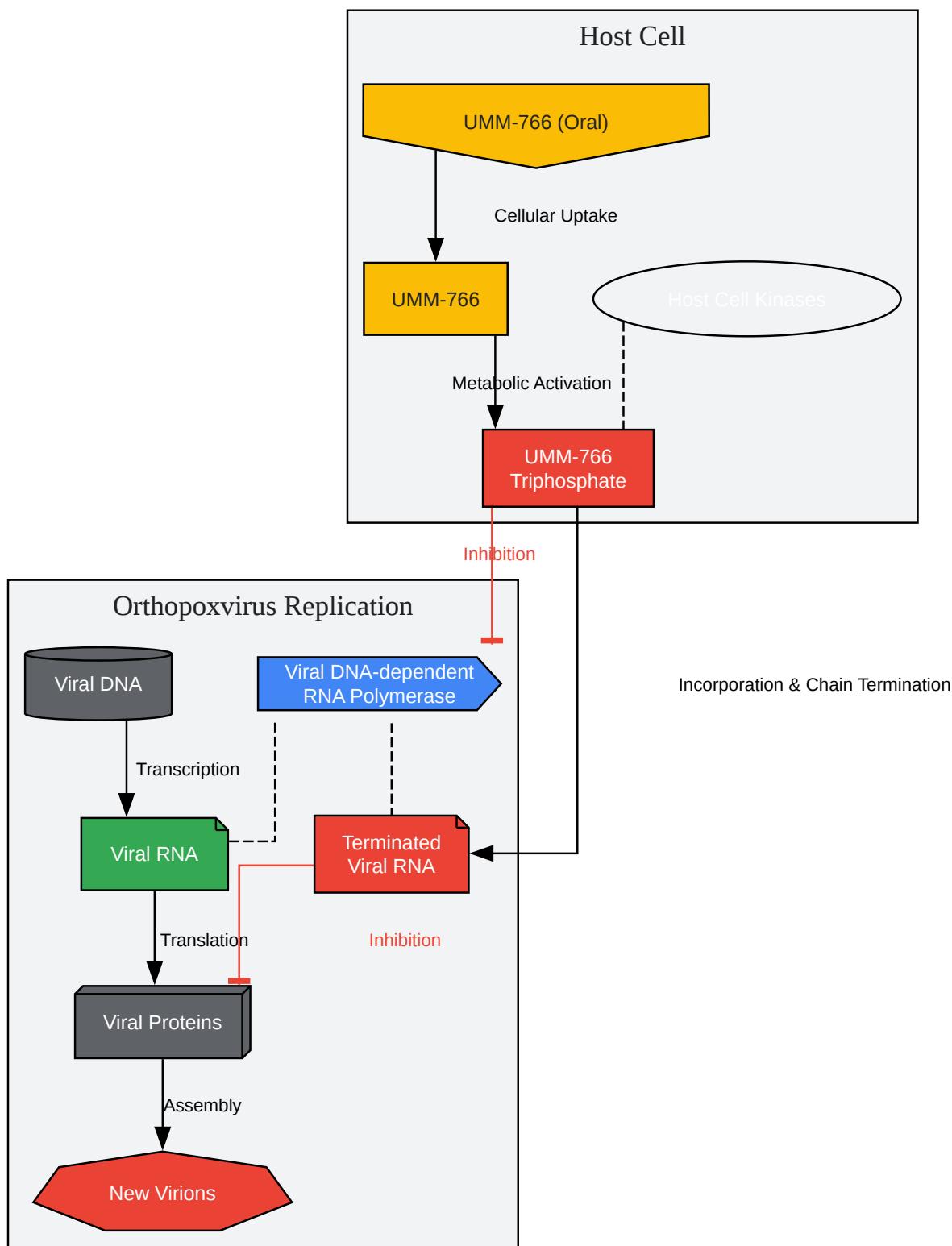
In Vivo Murine Model of Orthopox Disease

To evaluate the in vivo efficacy of **UMM-766**, a murine model of severe orthopoxvirus infection was utilized.[2]

- Animal Model: BALB/c mice were used for the study.
- Viral Challenge: Mice were anesthetized and challenged via intranasal instillation with a target dose of 5.5×10^5 Plaque Forming Units (PFU) of VACV on Day 0.[2]
- Drug Administration: **UMM-766** was administered orally by gavage at doses of 1, 3, or 10 mg/kg, starting on Day 1 and continuing for 7 days. A vehicle control group was also included.[2]
- Monitoring and Endpoints: Animals were monitored daily for weight changes and signs of disease for 21 days post-infection. Survival was a primary endpoint.[2]
- Pathology and Viral Load: On Day 6, a subset of animals was euthanized for histopathological analysis of tissues, including the lung and nasal cavity. Viral loads in these tissues were also quantified.[9]

Visualizations

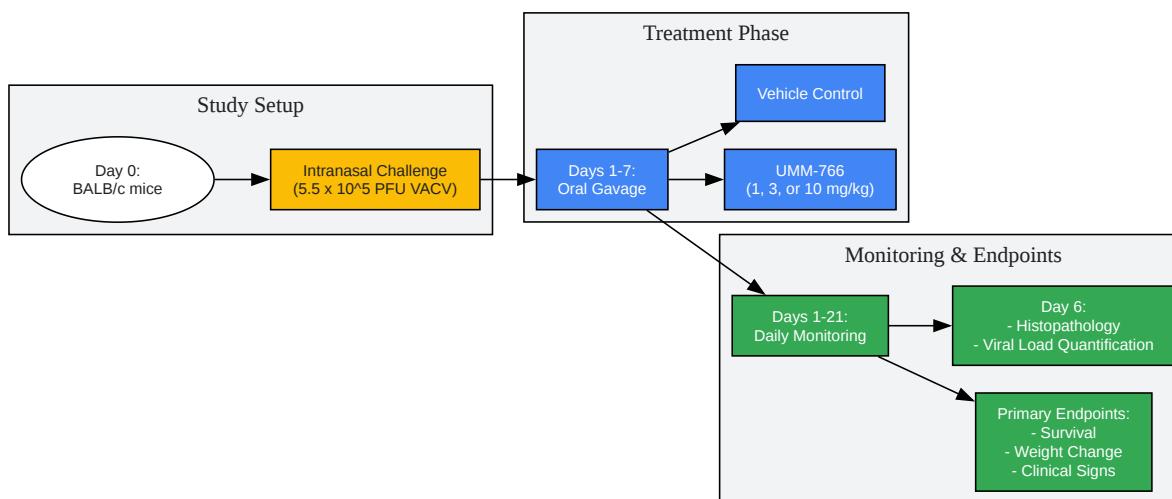
Proposed Mechanism of Action of **UMM-766**



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Caption: Proposed mechanism of action of **UMM-766** in inhibiting orthopoxvirus replication.

Experimental Workflow for In Vivo Efficacy Testing



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Caption: Workflow for the in vivo evaluation of **UMM-766** in a murine orthopoxvirus model.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Mechanism of Action of UMM-766]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8545543#what-is-the-mechanism-of-action-of-umm-766>]

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